3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one
CAS No.: 313648-95-2
Cat. No.: VC4542090
Molecular Formula: C16H16BrNO3
Molecular Weight: 350.212
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313648-95-2 |
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Molecular Formula | C16H16BrNO3 |
Molecular Weight | 350.212 |
IUPAC Name | 3-(azepane-1-carbonyl)-6-bromochromen-2-one |
Standard InChI | InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2 |
Standard InChI Key | CNQCOLCNEYMERE-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one, reflects its core structure:
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Chromen-2-one backbone: A bicyclic system comprising a benzene ring fused to a pyrone moiety.
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Substituents:
Molecular Formula: C₁₇H₁₈BrNO₃
Molecular Weight: 388.24 g/mol .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous methodologies suggest feasible routes:
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Intermediate Preparation:
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Azepane Conjugation:
Example Reaction:
Key Challenges
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Steric Hindrance: The bulky azepane group may impede reaction efficiency, necessitating optimized conditions .
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Regioselectivity: Competing reactions at positions 3 and 8 require careful control .
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Expected peaks include:
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¹H NMR (CDCl₃):
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Sensitive to light and moisture; requires storage at 2–8°C .
Biological and Industrial Applications
Medicinal Chemistry
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Anticancer Potential: Brominated coumarins exhibit cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
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Enzyme Inhibition: The azepane moiety may target proteases or kinases, analogous to related chromenone derivatives .
Materials Science
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Fluorescent Probes: Coumarins with electron-withdrawing groups (e.g., Br) are used in optoelectronic devices .
Future Directions
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